1-(2-Methyl-4-nitrophenyl)guanidine CAS number 796738-72-2
1-(2-Methyl-4-nitrophenyl)guanidine CAS number 796738-72-2
Topic: 1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2) Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Regioisomeric Scaffold for Kinase Inhibitor & Heterocycle Design
Executive Summary
1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2 ) is a specialized aryl guanidine derivative utilized primarily as a synthetic intermediate in medicinal chemistry.[1] Structurally, it consists of an ortho-toluidine core functionalized with a para-nitro group and a guanidine moiety.
While often overshadowed by its regioisomer—the 5-nitro derivative used in the synthesis of Imatinib (Gleevec)—the 4-nitro isomer serves as a critical Structure-Activity Relationship (SAR) probe .[1] It allows researchers to modulate the electronic density of the phenyl ring and steric environment of the guanidine "warhead," essential for fine-tuning binding affinity in kinase pockets and protease active sites. This guide details the physicochemical profile, validated synthetic protocols, and application logic for this compound.[2][3]
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]
| Property | Data | Note |
| CAS Number | 796738-72-2 | Unique Identifier |
| IUPAC Name | 1-(2-Methyl-4-nitrophenyl)guanidine | Also: N-(2-methyl-4-nitrophenyl)guanidine |
| Molecular Formula | C₈H₁₀N₄O₂ | |
| Molecular Weight | 194.19 g/mol | Free Base |
| Physical State | Solid (Crystalline) | Often isolated as Nitrate or HCl salt |
| Predicted pKa | ~12.5 (Guanidine) | Reduced slightly by 4-NO₂ withdrawing effect |
| LogP (Predicted) | ~0.8 - 1.1 | Moderate lipophilicity |
| H-Bond Donors | 3 | Critical for active site anchoring |
| H-Bond Acceptors | 4 | Includes Nitro group oxygens |
Structural Insight: The 2-methyl group introduces steric twist, preventing the guanidine system from achieving perfect coplanarity with the phenyl ring. The 4-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density on the guanidine nitrogens compared to the unsubstituted parent. This lowers the pKa slightly, potentially altering bioavailability and solubility profiles compared to non-nitro analogs.
Synthetic Methodologies
Pathway A: The Cyanamide Route (Industrial/Scalable)
This is the classical method for synthesizing aryl guanidines. It is atom-efficient but requires handling of cyanamide (toxic) and strong acids.
Reaction Scheme: 2-Methyl-4-nitroaniline + Cyanamide + H⁺ → Guanidinium Salt[1]
Protocol:
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Preparation: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a minimal volume of ethanol or 1,4-dioxane .
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Acidification: Slowly add concentrated Hydrochloric Acid (HCl) (1.1 eq) or Nitric Acid (HNO₃) (1.0 eq). Note: The nitrate salt is often less soluble and easier to crystallize.[1]
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Addition: Add a 50% aqueous solution of Cyanamide (1.5 - 2.0 eq) dropwise at 60°C.
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Reflux: Heat the mixture to reflux (80-100°C) for 16–24 hours.
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Process Control: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the yellow aniline spot and the appearance of a baseline, polar spot.
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Workup: Cool to 0°C. The guanidine salt should precipitate.
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If no precipitate: Evaporate solvent to 20% volume and add diethyl ether to induce crystallization.
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Purification: Recrystallize from Ethanol/Water (9:1).
Pathway B: The S-Methylisothiourea Route (Lab Scale/Mild)
Preferred for small-scale research (mg to gram) due to milder conditions and avoidance of free cyanamide.[1]
Protocol:
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Reagents: Combine 2-methyl-4-nitroaniline (1.0 eq) and S-methylisothiourea hemisulfate (1.1 eq) in water or ethanol/water (1:1).
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Catalysis: No external acid is strictly needed as the isothiourea salt provides the proton source, but a catalytic amount of acetic acid can accelerate the reaction.
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Heating: Reflux for 12–18 hours. The reaction is driven by the evolution of methyl mercaptan (MeSH).
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Safety Critical:MeSH is toxic and has a foul odor. This reaction MUST be performed in a well-ventilated fume hood with a bleach scrubber trap attached to the condenser outlet.
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Isolation: Cool the solution. The product typically crystallizes as the sulfate salt. Filter and wash with cold acetone.
Visualization: Synthetic Logic & Mechanism
The following diagram illustrates the synthetic flow and the mechanistic logic of the nucleophilic attack.
Caption: Synthetic pathway converting the aniline precursor to the target guanidine via acid-catalyzed addition.
Applications in Drug Development[2]
A. Kinase Inhibitor SAR (Imatinib Analog)
The 5-nitro isomer of this compound is a key intermediate for Imatinib (BCR-ABL inhibitor).[1] The 4-nitro isomer (CAS 796738-72-2) is used to synthesize regioisomeric analogs to test binding specificity.[1]
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Hypothesis: Changing the nitro position alters the vector of the hydrogen bond network and the shape of the hydrophobic tail in the ATP-binding pocket.
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Workflow: The nitro group is reduced (H₂/Pd-C) to an amine, which is then coupled to a pyrimidine scaffold (e.g., via Buchwald-Hartwig amination).
B. Precursor to Benzimidazoles
Aryl guanidines can react with aldehydes or ketones to form benzimidazoles or quinazolines if an ortho-leaving group or oxidative conditions are present. The 2-methyl group provides a handle for further functionalization (e.g., benzylic bromination).
C. Energetic Materials
Nitro-substituted guanidines are often investigated for their high nitrogen content and stability, serving as components in propellants or explosives research (though less common for this specific isomer than simple nitroguanidine).
Safety & Handling Protocols
Hazard Identification:
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Guanidines: Caustic/Irritant to skin and eyes (H315, H319).
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Nitro Compounds: Potential explosion hazard if heated under confinement. Toxic by inhalation/absorption (H301/H311).
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Cyanamide (Reagent): Contact dermatitis sensitizer; inhibits aldehyde dehydrogenase (alcohol intolerance).
Standard Operating Procedure (SOP):
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PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
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Ventilation: All synthesis steps involving cyanamide or mercaptan evolution must occur in a fume hood.
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Storage: Store the salt form in a cool, dry place (desiccator). The free base is hygroscopic and may absorb CO₂ from the air to form carbonates.
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Spill Cleanup: Neutralize with dilute acetic acid (if free base) or sodium bicarbonate (if salt), then absorb with vermiculite.
References
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Synthesis of Aryl Guanidines (General Protocol)
- Title: "Guanidine synthesis by guanidinyl
- Source: Organic Chemistry Portal.
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URL:[Link]
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Regioisomer Context (Imatinib Intermediate)
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Title: "Process for the preparation of Imatinib and its intermediates."[4]
- Source: Google P
- URL
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- Precursor Properties (2-Methyl-4-nitroaniline): Title: "2-Methyl-4-nitroaniline Chemical Properties." Source: ChemicalBook.
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Mechanistic Grounding
- Title: "Nucleophilic Addition to Nitriles: The Chemistry of Cyanamide."
- Source: IUPAC / Pure and Applied Chemistry.
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URL:[Link]
